Fenleuton
Description
Properties
CAS No. |
141579-54-6 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H15FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-4,7-12,22H,1H3,(H2,19,21) |
InChI Key |
MWXPQCKCKPYBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-76745 Abbott-76745 fenleuton LoFrin |
Origin of Product |
United States |
Foundational & Exploratory
Fenleuton: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fenleuton, a potent 5-lipoxygenase inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental considerations.
Core Molecular Data
This compound is a small molecule inhibitor with the following key identifiers and properties.
| Identifier | Value | Source(s) |
| Molecular Formula | C17H15FN2O3 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 314.31 g/mol | [1][5][6][7][8] |
| IUPAC Name | 1-[4-[3-(4-fluorophenoxy)phenyl]but-3-yn-2-yl]-1-hydroxyurea | [3][6] |
| CAS Number | 141579-54-6 | [1][2][3][4][6] |
Mechanism of Action: 5-Lipoxygenase Inhibition
This compound functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[3] By blocking this enzyme, this compound effectively halts the production of leukotrienes, which are potent inflammatory mediators. This mechanism makes this compound a subject of interest for its anti-inflammatory properties.
The inhibition of the 5-LOX pathway by this compound can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound are crucial for reproducible research. Below are generalized methodologies that can be adapted for specific experimental needs.
In Vitro 5-Lipoxygenase Activity Assay
This protocol outlines a common method for measuring the inhibitory effect of this compound on 5-LOX activity in a cell-free system.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Quenching solution (e.g., methanol/acetonitrile)
-
96-well microplate
-
Incubator
-
HPLC system or ELISA reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution to achieve the desired concentration range.
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Analyze the samples for the amount of leukotriene produced using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This document serves as a foundational guide to this compound. Researchers are encouraged to consult peer-reviewed literature for more specific and advanced applications and methodologies.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | C17H15FN2O3 | CID 72059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound, (R)- | C17H15FN2O3 | CID 76957019 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fenleuton: A 5-Lipoxygenase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. By blocking the conversion of arachidonic acid to pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4, this compound has demonstrated potential in the management of inflammatory conditions, particularly those involving the respiratory system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on preclinical data. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Introduction
Leukotrienes are a family of inflammatory eicosanoid mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase.[2] They play a crucial role in the pathophysiology of a variety of inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).[3][4] The leukotriene family is divided into two main classes: the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and leukotriene B4 (LTB4). Cysteinyl leukotrienes are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, while LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells.[2][4]
This compound (trade name Lofrin) is a selective inhibitor of 5-lipoxygenase, and by extension, an inhibitor of the production of all leukotrienes.[1] Its therapeutic potential lies in its ability to mitigate the inflammatory cascade driven by these potent mediators. This document serves as a technical resource, summarizing the current knowledge of this compound's pharmacological properties.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial two steps in the leukotriene biosynthesis pathway, converting arachidonic acid into leukotriene A4 (LTA4), the unstable precursor to all other leukotrienes.[2][5]
The Arachidonic Acid Cascade and Leukotriene Synthesis
The synthesis of leukotrienes is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins and thromboxanes, or the lipoxygenase (LOX) pathway.[5]
Within the lipoxygenase pathway, 5-LO is the rate-limiting enzyme for leukotriene production. It catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to LTA4. LTA4 can be further metabolized to LTB4 by LTA4 hydrolase or conjugated with glutathione by LTC4 synthase to produce LTC4. LTC4 is subsequently converted to LTD4 and LTE4.[5][6]
The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.
Caption: Arachidonic Acid Cascade and this compound's Point of Inhibition.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of 5-lipoxygenase and the subsequent reduction in leukotriene production. Preclinical studies have primarily been conducted in horses with chronic obstructive pulmonary disease (COPD), a naturally occurring inflammatory airway disease.
In Vitro and Ex Vivo 5-Lipoxygenase Inhibition
Table 1: In Vitro and Ex Vivo 5-Lipoxygenase Inhibitory Activity of Zileuton (a related 5-LO inhibitor)
| Assay System | IC50 (µM) | Reference |
|---|---|---|
| Rat Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [7] |
| Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [7] |
| Human Whole Blood | 0.9 | [7] |
| Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | 0.5 |[7] |
In a study involving ponies, oral administration of this compound (5 mg/kg, once daily for four days) resulted in a significant inhibition of ionophore-stimulated LTB4 synthesis in whole blood throughout a 48-hour sampling period.[8]
In Vivo Effects on Inflammatory Responses
In a study on horses with COPD, this compound pre-treatment was investigated for its effect on antigen-induced responses. While it did not significantly affect antigen-induced neutrophil accumulation or changes in peripheral leukocyte counts, it did show a notable effect in horses with a particularly strong bronchoconstrictive response to the antigen challenge. In these high-responder animals, this compound reduced the maximal change in pleural pressure by 63-64%.[3] This suggests that this compound may be particularly effective in mitigating the bronchoconstrictive effects of leukotrienes in severely affected individuals.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in ponies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration in ponies, this compound is absorbed from the gastrointestinal tract.[8] It demonstrates good penetration into tissue exudate, with a plasma-to-exudate AUC ratio of approximately 0.90, indicating that the drug is well-distributed to sites of inflammation.[8]
Table 2: Pharmacokinetic Parameters of this compound in Ponies
| Parameter | Value | Species | Dosing Regimen | Reference |
|---|
| Plasma:Exudate AUC (0-48h) Ratio | 0.90 ± 0.02 | Pony | 5 mg/kg, oral, once daily for 4 days |[8] |
Detailed pharmacokinetic parameters in other common preclinical species such as rats, dogs, and monkeys are not currently available in the public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified 5-lipoxygenase.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)
-
96-well microplate
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the 5-lipoxygenase enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measure the formation of the 5-lipoxygenase product (e.g., 5-HPETE) over time using a spectrophotometer (detecting the conjugated diene at 234 nm) or a fluorescent-based method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for this in vitro assay.
Caption: In Vitro 5-Lipoxygenase Inhibition Assay Workflow.
Ex Vivo Leukotriene B4 Synthesis Inhibition in Whole Blood (Pony Model)
This protocol is based on the methodology used in the study of this compound in ponies.[8]
Objective: To assess the inhibitory effect of an orally administered compound on LTB4 production in whole blood.
Materials:
-
Heparinized blood collection tubes
-
Calcium ionophore A23187
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for LTB4
Procedure:
-
Administer the test compound (this compound) or placebo to the animals according to the dosing schedule.
-
Collect whole blood samples into heparinized tubes at various time points post-dosing.
-
To stimulate LTB4 synthesis, incubate an aliquot of whole blood with calcium ionophore A23187 at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using a validated EIA kit.
-
Compare the LTB4 levels in the samples from the treated group to those from the placebo group to determine the percentage of inhibition.
In Vivo Antigen-Induced Bronchoconstriction in Horses with COPD
This protocol is a generalized representation of the in vivo model used to evaluate this compound's efficacy in horses.[3]
Objective: To evaluate the effect of a test compound on antigen-induced airway obstruction in a model of equine COPD.
Materials:
-
Horses with a history of COPD
-
A standardized source of antigen (e.g., hay dust or specific mold extracts)
-
Equipment for measuring pleural pressure (e.g., esophageal balloon catheter)
-
Nebulizer for antigen delivery
-
Test compound (this compound) and placebo
Procedure:
-
House the horses in a low-dust environment to establish a baseline respiratory function.
-
Pre-treat the horses with the test compound or placebo for a specified period.
-
Perform a baseline measurement of respiratory function, including pleural pressure.
-
Expose the horses to a standardized antigen challenge via inhalation for a defined duration.
-
Monitor and record changes in pleural pressure continuously during and after the antigen challenge.
-
The primary endpoint is the maximal change in pleural pressure (ΔPplmax) from baseline.
-
Compare the ΔPplmax between the treated and placebo groups to assess the efficacy of the test compound in preventing bronchoconstriction.
The logical relationship of this experimental design is depicted below.
Caption: Logical Flow of the In Vivo Antigen Challenge Experiment.
Conclusion
This compound is a selective 5-lipoxygenase inhibitor with demonstrated pharmacodynamic activity in preclinical models of inflammatory airway disease. Its ability to inhibit the production of pro-inflammatory leukotrienes, particularly in mitigating antigen-induced bronchoconstriction in high-responder individuals, underscores its therapeutic potential. While the currently available public data is primarily from equine studies, it provides a solid foundation for further investigation. Future research should focus on obtaining more detailed pharmacokinetic data in various species and precise in vitro potency measures to fully elucidate the pharmacological profile of this compound and guide its potential clinical development.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of intradermal mould antigen testing in the diagnosis of equine chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton, a 5-lipoxygenase inhibitor, increases production of thromboxane A2 and platelet aggregation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fenleuton's Interaction with 5-Lipoxygenase: A Technical Guide to Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular interactions between the investigational drug fenleuton and its therapeutic target, 5-lipoxygenase (5-LOX). As a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes, 5-LOX is a key target for anti-inflammatory drug development. This document details the enzyme kinetics of this compound's inhibitory action, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound and other 5-LOX inhibitors.
Introduction to this compound and 5-Lipoxygenase
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the arachidonic acid cascade.[1] 5-LOX catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, which are powerful lipid mediators implicated in a variety of inflammatory diseases, including asthma. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules, thereby exerting its therapeutic effects.[1] Understanding the precise nature of this compound's interaction with 5-LOX is crucial for its clinical development and for the design of next-generation anti-inflammatory therapies.
Target Binding and Enzyme Kinetics
The inhibitory activity of this compound against 5-LOX has been characterized primarily through in vitro enzyme assays. A key parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In Vitro Inhibitory Activity of this compound against 5-Lipoxygenase
| Compound | Assay System | Measured Parameter | IC50 Value (µM) | Reference |
| This compound | Rat Basophil Leukemia Cell Line (RBL-1) Lysate | 5-HETE Production | 0.3 | [2] |
For context, zileuton, another well-characterized 5-LOX inhibitor, has reported IC50 values for the inhibition of leukotriene B4 biosynthesis in the range of 0.4 to 0.9 µM in various in vitro systems, including rat and human polymorphonuclear leukocytes and human whole blood.[3]
Signaling Pathway: The Arachidonic Acid Cascade and this compound's Point of Intervention
This compound exerts its effect by interrupting the arachidonic acid signaling pathway at the level of 5-lipoxygenase. This pathway is a major contributor to the inflammatory response.
Caption: Arachidonic Acid Signaling Cascade and this compound's Target.
Experimental Protocols
The following section outlines a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound on 5-lipoxygenase. This protocol is based on commonly used methods for assessing 5-HETE production.
5-Lipoxygenase Inhibition Assay (5-HETE Production)
This assay measures the ability of a test compound to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of the 5-LOX-catalyzed reaction with arachidonic acid.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound or other test inhibitors
-
Reaction buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Quenching solution (e.g., methanol or acetonitrile)
-
Internal standard for chromatography
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer and the 5-LOX enzyme solution.
-
Add the desired concentration of this compound or vehicle control to the enzyme mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Add the internal standard.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the amount of 5-HETE produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
References
Methodological & Application
Application Notes and Protocols: Fenleuton Dosage for in vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. As such, this compound holds promise as a therapeutic agent for these conditions. This document provides a summary of available in vivo dosage information for this compound and related 5-LOX inhibitors, along with generalized protocols for administration in animal models.
Disclaimer: Limited peer-reviewed and published data is available for the specific use of this compound in common rodent models of disease (mice and rats). The information provided herein is intended as a guide and starting point for experimental design. Researchers should conduct their own dose-finding and tolerability studies for their specific animal model and experimental conditions.
Quantitative Data Presentation
Table 1: this compound Dosage in in vivo Animal Studies
| Animal Model | Administration Route | Dosage | Dosing Frequency | Key Findings |
| Horse (Pony) | Oral | 5 mg/kg | Once daily for 4 days | Significantly inhibited ionophore-stimulated LTB4 synthesis ex vivo.[1] |
Table 2: Dosage of Other 5-Lipoxygenase Inhibitors in Rodent Models
This table is provided for comparative purposes due to the limited availability of data for this compound in these models.
| Compound | Animal Model | Administration Route | Dosage | Dosing Frequency | Key Findings |
| Zileuton | Rat (Endotoxemia) | Intravenous | 3 mg/kg | Single dose | Reduced multiple organ injury and dysfunction.[2] |
| Zileuton | Rat (Pleurisy) | Intraperitoneal | 10 mg/kg | Single dose | Reduced pleural exudate levels of LTB4 and PGE2.[3] |
| BW A4C | Rat (Inflammation) | Oral | ED50 = 2.6 mg/kg | Single dose | Reduced LTB4 concentrations in inflammatory exudates.[4] |
| BW A797C | Rat (Inflammation) | Oral | ED50 = 14.3 mg/kg | Single dose | Reduced LTB4 concentrations in inflammatory exudates.[4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol describes a general procedure for the oral administration of a compound via gavage in mice and rats.
Materials:
-
This compound (or other 5-LOX inhibitor)
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water). The choice of vehicle will depend on the solubility of this compound and the experimental design.
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of this compound in the chosen vehicle.
-
Prepare the dosing solution by dissolving or suspending this compound in the vehicle. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a two-handed grip or a towel wrap may be more appropriate.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Advance the needle smoothly and without force. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, slowly administer the dosing solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol outlines a general method for administering a substance via intraperitoneal injection in mice and rats.
Materials:
-
This compound (or other 5-LOX inhibitor)
-
Sterile, non-irritating vehicle (e.g., sterile saline, phosphate-buffered saline (PBS)). The vehicle must be suitable for injection and capable of solubilizing or suspending this compound.
-
Sterile syringes
-
Sterile needles (23-27 gauge for mice, 21-25 gauge for rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required concentration of this compound in the sterile vehicle based on the desired dose and animal weight.
-
Prepare the dosing solution under sterile conditions.
-
-
Animal Handling and Restraint:
-
Weigh the animal to calculate the exact injection volume.
-
Restrain the animal to expose the abdomen. For mice and rats, this can be achieved by holding the animal in dorsal recumbency (on its back) with the head tilted slightly down.
-
-
Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.
-
Mandatory Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocol: Fenleuton for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fenleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1] By blocking 5-LOX, this compound effectively prevents the synthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory processes.[1] This makes this compound a valuable tool for in vitro studies investigating inflammation, asthma, and other leukotriene-mediated diseases.[1][2] This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reliable and reproducible results.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The inhibition of this step halts the entire leukotriene biosynthetic cascade.
References
Application Notes and Protocols for Fenleuton Administration in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenleuton, also known as Zileuton, is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are powerful inflammatory mediators implicated in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells into the airways. In murine models of allergic asthma, which aim to recapitulate the key features of the human disease, this compound serves as a critical tool to investigate the role of the 5-LOX pathway and to evaluate the therapeutic potential of leukotriene synthesis inhibition.
These application notes provide a detailed overview of the administration of this compound in ovalbumin (OVA)-induced murine models of allergic asthma, including comprehensive experimental protocols, data presentation, and visualization of the relevant biological pathways and workflows.
Data Presentation: Efficacy of this compound in a Murine Asthma Model
The following tables summarize the expected quantitative outcomes of this compound administration in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The data presented are representative values synthesized from typical findings in the literature and serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Naive (Saline) | 0.8 ± 0.2 | 0.1 ± 0.05 | 7.5 ± 1.5 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| OVA-Challenged (Vehicle) | 5.2 ± 0.8 | 25.5 ± 4.5 | 15.2 ± 2.8* | 10.1 ± 2.1** | 1.2 ± 0.4 |
| OVA + this compound | 2.1 ± 0.5### | 8.2 ± 1.9### | 10.5 ± 2.2 | 5.3 ± 1.2## | 0.8 ± 0.3 |
Data are presented as mean ± SEM. n=8-10 mice per group. *p<0.05, **p<0.01, ***p<0.001 compared to the Naive group. ##p<0.01, ###p<0.001 compared to the OVA-Challenged (Vehicle) group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Peak Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine |
| Naive (Saline) | 1.5 ± 0.3 |
| OVA-Challenged (Vehicle) | 4.8 ± 0.7*** |
| OVA + this compound | 2.2 ± 0.4### |
Data are presented as mean ± SEM. n=8-10 mice per group. ***p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA-Challenged (Vehicle) group.
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (Saline) | < 10 | < 15 | < 20 |
| OVA-Challenged (Vehicle) | 85 ± 12 | 110 ± 18 | 150 ± 25*** |
| OVA + this compound | 35 ± 8### | 45 ± 10### | 60 ± 15### |
Data are presented as mean ± SEM. n=8-10 mice per group. ***p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA-Challenged (Vehicle) group.
Experimental Protocols
Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice
This protocol describes a standard method for inducing a robust allergic airway inflammation response in mice, characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (for sensitization) and Grade II (for challenge)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Anesthesia (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Aerosol delivery system (e.g., nebulizer chamber)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µg of OVA (Grade V) emulsified in 2 mg of Alum in a total volume of 200 µL sterile PBS.
-
For the control (Naive) group, administer i.p. injections of Alum in PBS without OVA.
-
-
Airway Challenge:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA (Grade II) in sterile PBS for 30 minutes daily.
-
The Naive group should be challenged with a PBS aerosol under the same conditions.
-
-
Endpoint Analysis:
-
On Day 24 (24 hours after the final OVA challenge), proceed with the collection of samples for analysis (e.g., BALF, blood, lung tissue) and assessment of airway hyperresponsiveness.
-
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound for therapeutic intervention in the murine asthma model.
Materials:
-
This compound (Zileuton) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Appropriate syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a vehicle of 50% DMSO in sterile saline.
-
The final concentration should be calculated to deliver a dose of 35 mg/kg body weight in a volume of approximately 100-200 µL per mouse.
-
-
Administration Schedule:
-
Begin this compound administration one day prior to the first OVA challenge (Day 20) and continue daily throughout the challenge period until the day before endpoint analysis (Day 23).
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The vehicle control group (OVA-Challenged) should receive an equivalent volume of the 50% DMSO in saline vehicle on the same schedule.
-
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
This protocol describes the measurement of AHR to a bronchoconstrictor agent, methacholine, using invasive plethysmography.
Materials:
-
Invasive plethysmography system (e.g., flexiVent)
-
Tracheostomy cannulas
-
Methacholine chloride solution in sterile PBS (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Anesthesia
Procedure:
-
Anesthetize the mouse and perform a tracheostomy.
-
Connect the mouse to the plethysmography system via the tracheal cannula.
-
After establishing a stable baseline, administer aerosolized methacholine at increasing concentrations.
-
Record airway resistance (Rrs) and compliance (Crs) at each concentration.
-
The peak airway resistance at the highest methacholine concentration is used for comparison between groups.
Protocol 4: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)
This protocol outlines the procedure for collecting and analyzing inflammatory cells in the airways.
Materials:
-
Tracheal cannula
-
Cold, sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Diff-Quik or Wright-Giemsa stain
-
Microscope
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill and withdraw 0.5-1.0 mL of cold PBS three times.
-
Pool the recovered fluid (BALF) and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells under a microscope to identify eosinophils, macrophages, lymphocytes, and neutrophils.
-
The supernatant from the initial centrifugation can be stored at -80°C for cytokine analysis (e.g., ELISA).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking the synthesis of leukotrienes.
Experimental Workflow for this compound Efficacy Testing
Application Notes and Protocols for the Use of Fenleuton in Equine COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equine Chronic Obstructive Pulmonary Disease (COPD), also known as Recurrent Airway Obstruction (RAO) or "heaves," is a common respiratory condition in horses characterized by airway inflammation, bronchoconstriction, and excessive mucus production. The leukotriene pathway plays a significant role in the pathophysiology of inflammatory diseases, including asthma in humans. Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Fenleuton, a 5-lipoxygenase inhibitor, has been investigated for its potential therapeutic role in mitigating the clinical signs of equine COPD by blocking the production of leukotrienes. These application notes provide a comprehensive overview of the use of this compound in equine COPD research, including its mechanism of action, experimental protocols, and available data.
Mechanism of Action of this compound
This compound is a selective inhibitor of the 5-lipoxygenase enzyme. This enzyme is critical in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). In equine COPD, these leukotrienes are implicated in bronchoconstriction and the recruitment of neutrophils into the airways, contributing to inflammation and airway obstruction.[1] By inhibiting 5-lipoxygenase, this compound effectively blocks the synthesis of these pro-inflammatory mediators, thereby reducing the inflammatory response in the lungs.
References
Application Note: Quantification of Fenleuton in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenleuton in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an internal standard (IS) for accurate quantification. The method is validated for selectivity, linearity, precision, accuracy, and stability, demonstrating its suitability for routine analysis in clinical and research settings.
Principle
The analytical method involves the extraction of this compound and an internal standard (Phenacetin) from human plasma via liquid-liquid extraction. The separation of the analytes is achieved on a C18 reverse-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector. Quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Instrumentation
Reagents and Materials
-
This compound reference standard
-
Phenacetin (Internal Standard)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Diethyl ether
-
HPLC grade Water
-
Tetrahydrofuran
-
Orthophosphoric acid
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (15 mL)
-
Nitrogen evaporator
Instrumentation
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and variable wavelength UV detector.[1]
-
Data Acquisition: Chemstation software or equivalent.[1]
-
Analytical Column: HiQsil C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Vortex Mixer
-
Centrifuge
Experimental Protocols
Preparation of Standard and Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenacetin and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve concentrations for spiking into plasma.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is a reliable method for isolating analytes from complex biological matrices like plasma.[1]
-
Pipette 500 µL of plasma sample (blank, calibration standard, or unknown) into a 15 mL centrifuge tube.
-
Add 50 µL of the working internal standard solution (10 µg/mL Phenacetin) to each tube (except for the blank plasma used to check for interference).
-
Vortex the tubes for 30 seconds.
-
Add 5 mL of diethyl ether as the extraction solvent.[2]
-
Cap the tubes and vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 15 minutes at 4°C to achieve phase separation.[1]
-
Carefully transfer the upper organic layer (approximately 4 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.[1]
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
Chromatographic Conditions
The chromatographic parameters are optimized for the separation of this compound and the internal standard.
| Parameter | Condition |
| Mobile Phase | Tetrahydrofuran : Water (45:55, v/v)[2] |
| Column | HiQsil C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm[2] |
| Run Time | 10 minutes[3] |
Method Validation Summary
The developed method was validated according to established guidelines for bioanalytical method validation.
Linearity and Range
The linearity of the method was established by analyzing spiked plasma samples at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
| Parameter | Result |
| Linearity Range | 500 - 10,000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 1500 | < 5.0 | 95.0 - 105.0 | < 6.0 | 94.0 - 106.0 |
| MQC | 5000 | < 4.5 | 96.0 - 104.0 | < 5.5 | 95.0 - 105.0 |
| HQC | 8000 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |
%RSD (Relative Standard Deviation) should be <15% and Accuracy within 85-115%.
Recovery
The extraction efficiency of the LLE method was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| This compound | 85.2 ± 4.1 | 88.5 ± 3.5 | 87.1 ± 3.9 |
| Phenacetin (IS) | 89.4 ± 3.2 | - | - |
Stability
The stability of this compound in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 Cycles (-20°C to RT) | Stable |
| Short-Term Stability | 6 hours at Room Temperature | Stable |
| Long-Term Stability | 30 days at -20°C | Stable[2] |
Visualized Workflows
The following diagrams illustrate the key processes in this analytical method.
Caption: Overall workflow for this compound quantification in plasma.
References
Application Notes and Protocols for Measuring Fenleuton Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenleuton is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, such as LTB4, LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in orchestrating inflammatory responses.[1] By inhibiting 5-LOX, this compound effectively blocks the production of these pro-inflammatory molecules, making it a valuable candidate for the treatment of various inflammatory diseases.
These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound by measuring its ability to inhibit 5-LOX activity. The described methods focus on quantifying the production of downstream products of the 5-LOX pathway, namely Leukotriene B4 (LTB4) and 5-Hydroxyeicosatetraenoic acid (5-HETE).
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in the presence of its activating protein (FLAP), then converts AA into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE can be further metabolized to 5-HETE or converted to Leukotriene A4 (LTA4), a pivotal intermediate that can be hydrolyzed to the potent chemoattractant LTB4 or conjugated with glutathione to form the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This compound exerts its effect by directly inhibiting the 5-LOX enzyme, thereby preventing the formation of all downstream leukotrienes.
Data Presentation: Efficacy of 5-LOX Inhibitors
| Compound | Assay | Cell Type | Stimulus | Endpoint | IC50 (µM) |
| Zileuton | 5-HETE Synthesis | Rat Basophilic Leukemia (RBL-1) cells (20,000 x g supernatant) | Endogenous | 5-HETE | 0.5[1] |
| Zileuton | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | Endogenous | 5-HETE | 0.3[1] |
| Zileuton | LTB4 Biosynthesis | Rat PMNL | A23187 | LTB4 | 0.4[1] |
| Zileuton | LTB4 Biosynthesis | Human PMNL | A23187 | LTB4 | 0.4[1] |
| Zileuton | LTB4 Biosynthesis | Human Whole Blood | A23187 | LTB4 | 0.9[1] |
Experimental Protocols
The following protocols describe methods to quantify the inhibition of 5-LOX activity by this compound in a cellular context.
Experimental Workflow Overview
Protocol 1: LTB4 Production in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol details the measurement of LTB4 production in isolated human neutrophils, a primary source of leukotrienes.
Materials:
-
Human whole blood
-
Dextran T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis)
-
This compound
-
DMSO (for dissolving compounds)
-
LTB4 ELISA Kit
-
96-well plates
-
Centrifuge
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Isolation of Human PMNLs:
-
Isolate PMNLs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PMNLs in HBSS at a concentration of 2 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment and Stimulation:
-
Add 100 µL of the PMNL suspension to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (HBSS with the same DMSO concentration) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Stimulate the cells by adding 10 µL of A23187 solution (final concentration of 5 µM).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Termination and Sample Collection:
-
Terminate the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 analysis.
-
-
Quantification of LTB4:
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits LTB4 production by 50%.
-
Protocol 2: 5-HETE Production in a Macrophage Cell Line (e.g., J774)
This protocol outlines the measurement of 5-HETE, another direct product of 5-LOX activity, in a macrophage cell line.
Materials:
-
J774 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Calcium Ionophore A23187
-
This compound
-
DMSO
-
Methanol
-
HPLC system with a UV detector
-
Solid-phase extraction (SPE) columns
-
5-HETE analytical standard
Procedure:
-
Cell Culture:
-
Culture J774 cells in complete medium until they reach approximately 80-90% confluency.
-
Seed the cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound in serum-free medium as described in Protocol 1.
-
-
Cell Treatment and Stimulation:
-
Wash the cells twice with warm PBS.
-
Add 1 mL of serum-free medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Pre-incubate the cells at 37°C for 30 minutes.
-
Stimulate the cells by adding A23187 to a final concentration of 10 µM.
-
Incubate at 37°C for 15 minutes.
-
-
Sample Preparation for HPLC:
-
Terminate the reaction by adding an equal volume of cold methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Acidify the supernatant to pH 3.5 with 1 M HCl.
-
Perform solid-phase extraction (SPE) to purify the eicosanoids.
-
Elute the sample and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the HPLC mobile phase.
-
-
Quantification of 5-HETE by HPLC:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Detect 5-HETE by UV absorbance at 235 nm.
-
Quantify the amount of 5-HETE by comparing the peak area to a standard curve generated with the 5-HETE analytical standard.
-
-
Data Analysis:
-
Calculate the percentage of 5-HETE inhibition for each this compound concentration.
-
Generate a dose-response curve and determine the IC50 value as described in Protocol 1.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the efficacy of this compound as a 5-LOX inhibitor in a cellular context. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By quantifying the inhibition of LTB4 or 5-HETE production, researchers can accurately determine the potency of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
Troubleshooting & Optimization
Improving Fenleuton solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Fenleuton.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. The following table summarizes its key physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | PubChem CID: 72059[1] |
| Molecular Weight | 314.31 g/mol | PubChem CID: 72059[1][2] |
| XLogP3 | 2.6 | PubChem CID: 72059[1][2] |
| Hydrogen Bond Donors | 2 | PubChem CID: 72059[1] |
| Hydrogen Bond Acceptors | 5 | PubChem CID: 72059[1] |
The relatively high LogP value indicates poor water solubility, a common challenge for many new chemical entities.[3]
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[4] By inhibiting 5-LOX, this compound blocks the synthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma.[4][5][6]
Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: Why is my this compound not dissolving in water or buffer?
A1: this compound is classified as a poorly water-soluble compound due to its lipophilic nature (XLogP = 2.6). Direct dissolution in aqueous media is expected to be very low. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge.[3]
Q2: What is the recommended method for preparing a stock solution?
A2: It is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the powder completely. Gentle vortexing or sonication can aid dissolution.
-
Once fully dissolved, you can make further dilutions.
-
-
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability or assay performance. Always run a vehicle control with the same final concentration of the solvent.
Q3: My solution becomes cloudy or forms a precipitate after diluting the stock solution into my aqueous buffer. What should I do?
A3: This indicates that the aqueous solubility limit of this compound has been exceeded.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase Solvent Concentration: Slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. However, always check the tolerance of your experimental system to the solvent.
-
Use a Solubility Enhancer: If a higher concentration is necessary, you must employ a solubility enhancement technique. See Q4 for details.
-
References
- 1. This compound | C17H15FN2O3 | CID 72059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (R)- | C17H15FN2O3 | CID 76957019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound, a 5-lipoxygenase inhibitor, in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fenleuton stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Fenleuton, particularly when dissolved in DMSO for storage at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
For long-term storage, it is best practice to store this compound stock solutions in dimethyl sulfoxide (DMSO) at -20°C or lower. To ensure the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The containers should be tightly sealed to minimize moisture absorption, as DMSO is hygroscopic.[1][2][3]
Q2: How stable is this compound in DMSO at -20°C over time?
Q3: I observed that my frozen DMSO stock solution of this compound has become liquid after prolonged storage at -20°C. Is the compound still viable?
The phenomenon of DMSO solutions becoming liquid at -20°C after extended storage is often attributed to the hygroscopic nature of DMSO, which readily absorbs moisture from the air.[2][4] This water absorption can lower the freezing point of the solution. While this does not automatically indicate degradation of the dissolved this compound, it is a sign that the storage conditions may not be optimal. It is recommended to perform analytical tests, such as HPLC, to verify the integrity and concentration of this compound in the solution before use. To prevent this, ensure vials are tightly sealed and consider storing them in a desiccator.[4]
Q4: Can I store this compound in aqueous solutions?
The suitability of storing this compound in aqueous solutions depends on its solubility and stability in aqueous buffers. Generally, for long-term storage, DMSO is the preferred solvent for many organic compounds due to its ability to prevent hydrolysis and microbial growth. If aqueous solutions are required for experiments, they should ideally be prepared fresh from a DMSO stock solution.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using a this compound stock solution.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the integrity of your this compound stock. If possible, analyze the stock solution using techniques like HPLC or mass spectrometry to check for degradation products.
-
Prevention: Prepare fresh aliquots from a powdered form of the compound. Avoid using stock solutions that have undergone numerous freeze-thaw cycles or have been stored for an extended period without stability verification.
-
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting Step: Re-evaluate the initial weighing and dilution calculations. If the stock has been stored for a long time, solvent evaporation or water absorption could alter the concentration.
-
Prevention: Use a calibrated balance for initial weighing. Store stock solutions in tightly sealed vials with minimal headspace.
-
Issue 2: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: Low Aqueous Solubility.
-
Troubleshooting Step: Increase the final concentration of DMSO in the aqueous solution, if permissible for your experimental system. Alternatively, explore the use of other solvents or solubilizing agents.
-
Prevention: Before preparing a large volume, perform a small-scale test to determine the solubility of this compound at the desired final concentration in your specific aqueous medium.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For use, thaw a single aliquot at room temperature and use it immediately. Avoid refreezing partially used aliquots.
-
Data Presentation
Table 1: General Recommendations for Storing Compounds in DMSO
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | To minimize chemical degradation and microbial growth. |
| Solvent | Anhydrous, high-purity DMSO | To reduce water content and potential impurities that can cause degradation.[1] |
| Aliquoting | Single-use aliquots | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Container | Tightly sealed, amber vials | To prevent moisture absorption and exposure to light.[5] |
Visualizations
Caption: this compound's mechanism of action via inhibition of the 5-Lipoxygenase pathway.
Caption: Recommended workflow for the preparation and use of this compound stock solutions.
References
Fenleuton Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Fenleuton in cellular experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive 5-lipoxygenase (5-LOX) inhibitor.[1][2] Its primary on-target effect is to block the synthesis of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are pro-inflammatory lipid mediators derived from arachidonic acid.[1] By inhibiting 5-LOX, this compound reduces the inflammatory responses mediated by these leukotrienes.
Q2: Are there known off-target effects for this compound or other 5-LOX inhibitors?
Yes. While this compound itself has not been extensively profiled in publicly available literature for off-target effects, studies on the broader class of 5-LOX inhibitors, including the structurally similar FDA-approved drug Zileuton, have identified significant off-target activities. A key off-target effect is the inhibition of prostaglandin E2 (PGE2) export from cells.[1] This occurs through the inhibition of the ATP-binding cassette transporter, multidrug resistance protein 4 (MRP-4).[1]
Additionally, some 5-LOX inhibitors have been shown to induce potent anti-proliferative and cytotoxic effects in tumor cells that are independent of their ability to suppress 5-LOX activity.[2] This suggests the existence of other, as-yet-unidentified off-target interactions that can impact cell viability.
Q3: My cells are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?
Unexpected cytotoxicity could stem from either on-target or off-target effects.
-
On-Target Effects: The inhibition of 5-LOX can sometimes lead to apoptosis in certain cancer cell lines, such as prostate cancer cells, where the 5-LOX pathway is linked to survival signaling.[3]
-
Off-Target Effects: As noted, several 5-LOX inhibitors can induce cytotoxicity independent of 5-LOX inhibition.[2] This could be due to interactions with other crucial cellular proteins. It is also possible that the observed cytotoxicity is a result of inhibiting PGE2 export, leading to intracellular accumulation and subsequent cellular stress.[1]
To dissect these possibilities, it is crucial to perform control experiments, such as attempting to rescue the phenotype by adding exogenous leukotrienes (to confirm on-target effects) or using a structurally unrelated 5-LOX inhibitor to see if the effect is recapitulated.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that doesn't seem related to leukotriene signaling (e.g., changes in cell cycle, unexpected morphological changes).
-
Possible Cause: This is a strong indicator of a potential off-target effect. This compound could be interacting with other cellular proteins, such as kinases or other enzymes, that are involved in the observed pathway.
-
Troubleshooting Steps:
-
Validate the Phenotype: Confirm the phenotype with multiple assays and ensure it is dose-dependent.
-
Use a Different 5-LOX Inhibitor: Treat your cells with a structurally distinct 5-LOX inhibitor. If the phenotype persists, it may be a class-wide off-target effect. If it disappears, the effect is likely specific to this compound's chemical structure.
-
Perform a Rescue Experiment: If you suspect an on-target effect, try to rescue the phenotype by adding back the downstream products of 5-LOX (e.g., LTB4). If the phenotype is not rescued, it is likely off-target.
-
Consider an Off-Target Screen: If the effect is robust and reproducible, consider performing a broad kinase screen or other profiling assay to identify potential unintended targets of this compound (see Experimental Protocols section).
-
Issue 2: My experimental results with this compound are inconsistent or have high variability.
-
Possible Cause: Inconsistency can arise from multiple factors, including compound stability, cell culture conditions, or complex biological responses involving both on- and off-target effects.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure your stock of this compound is not degraded. Prepare fresh solutions for each experiment.
-
Standardize Cell Culture: Pay close attention to cell passage number, seeding density, and serum lot, as these can all influence cellular responses.
-
Evaluate Cytotoxicity: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). High concentrations of this compound may be causing cell death, leading to variable results in other assays.
-
Assess PGE2 Accumulation: If your cell type expresses the MRP-4 transporter, consider measuring intracellular PGE2 levels to see if this compound is causing accumulation, which could contribute to cellular stress and variability.
-
Quantitative Data on Off-Target Effects of 5-LOX Inhibitors
The following table summarizes the IC50 values for the inhibition of PGE2 release by various 5-LOX inhibitors in HeLa cells, demonstrating a common off-target effect for this class of compounds.
| Compound | Primary Target | IC50 for PGE2 Release (HeLa cells) | Reference |
| Zileuton | 5-LOX | 1.1 µM | [1] |
| AA-861 | 5-LOX | 0.1 µM | [1] |
| BWA4C | 5-LOX | 9.1 µM | [1] |
| CJ-13,610 | 5-LOX | 0.8 µM | [1] |
Key Signaling Pathways and Workflows
Below are diagrams illustrating the primary signaling pathway of this compound and workflows for investigating its off-target effects.
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Radiometric)
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions. This is considered a gold standard for kinase profiling.
Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available, e.g., from Reaction Biology or Promega)
-
Respective kinase-specific peptide substrates
-
Kinase reaction buffer (typically supplied with the kinase panel)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Filter paper membrane (e.g., P81 phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted this compound or DMSO control
-
Kinase-specific peptide substrate
-
The specific kinase enzyme for that well
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Spotting: Stop the reaction by adding 10% phosphoric acid. Spot the entire reaction mixture from each well onto a filter paper membrane.
-
Washing: Wash the filter paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Drying and Counting: Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of this compound on cell viability.
Objective: To determine the concentration at which this compound reduces cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the this compound concentration and determine the IC50 value.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fenleuton Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenleuton. Our goal is to address specific issues that may arise during the determination of its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). This enzyme is a key component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
While the optimal concentration range will vary depending on the cell line and experimental conditions, a common starting point for this compound is in the low micromolar to nanomolar range. It is recommended to perform a broad dose-response curve initially (e.g., 0.01 µM to 100 µM) to determine the approximate range of activity for your specific cell system.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2][3]
-
Recommended Protocol:
-
Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.
-
Ensure the compound is fully dissolved by gentle vortexing or pipetting.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.[1] It is crucial to perform serial dilutions in DMSO if you are conducting a dose-response experiment.[1]
-
To avoid precipitation, it is advisable to perform a stepwise dilution of the stock solution into the aqueous culture medium.[4]
-
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending keeping it at or below 0.1%.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: this compound Precipitates in the Cell Culture Medium
Precipitation of the test compound can lead to inaccurate and irreproducible results.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the medium. Perform serial dilutions of the compound in DMSO before the final dilution into the culture medium.[1] |
| Rapid change in solvent polarity | Add the this compound-DMSO stock solution to the culture medium dropwise while gently vortexing to ensure gradual mixing.[2] Consider pre-warming the medium to 37°C before adding the compound, as some compounds are more soluble at this temperature.[5] |
| Interaction with media components | If precipitation persists, consider using a different formulation of cell culture medium or a serum-free medium for the duration of the drug treatment, if compatible with your cells. |
| Incorrect storage of stock solution | Ensure stock solutions are stored properly at low temperatures and are not subjected to frequent freeze-thaw cycles, which can affect compound stability and solubility.[4] |
Issue 2: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values can be a significant source of frustration. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Step |
| Cell density and growth phase | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can respond differently to the compound. |
| Incubation time | The IC50 value can be time-dependent.[6] Standardize the incubation time with this compound across all experiments. A common incubation period is 24, 48, or 72 hours. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions, to ensure accurate final concentrations of this compound. |
| DMSO concentration | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
| Assay interference | Some compounds can interfere with the readout of viability assays (e.g., MTT, AlamarBlue). Run appropriate controls, such as a compound-only well (no cells), to check for any direct interaction with the assay reagents. |
Issue 3: No significant inhibition observed even at high concentrations
If this compound does not appear to inhibit the desired biological process, consider the following.
| Possible Cause | Troubleshooting Step |
| Cell line is not sensitive to 5-LOX inhibition | Confirm that your chosen cell line expresses 5-LOX and that the pathway is active and relevant to the endpoint you are measuring. |
| Compound degradation | Ensure the this compound stock solution has been stored correctly and has not expired. If in doubt, prepare a fresh stock solution. The stability of compounds in aqueous solutions can be influenced by pH and temperature.[7][8] |
| Off-target effects or compensatory mechanisms | The observed cellular response might be influenced by off-target effects of the compound or by the activation of compensatory signaling pathways.[2][9] Consider using a secondary assay to confirm the inhibition of 5-LOX activity directly. |
| Incorrect assay endpoint | The chosen assay may not be sensitive to the effects of 5-LOX inhibition. Ensure that the biological readout is downstream of the 5-lipoxygenase pathway. |
Experimental Protocols
General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution. It is recommended to perform serial dilutions in DMSO first, and then dilute into the final culture medium to achieve the desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
5-Lipoxygenase (5-LOX) Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes. This compound acts by inhibiting the 5-LOX enzyme.
Caption: The 5-Lipoxygenase (5-LOX) metabolic pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 value of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammatory cytokine production in tumor cells upon chemotherapy drug exposure or upon selection for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Fenleuton degradation during experiments
Welcome to the technical support center for Fenleuton. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound powder?
A1: Solid this compound powder should be stored in a cool, dry, and dark environment to minimize degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. For short-term storage, a desiccator at room temperature can be sufficient.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare this compound stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To prepare the stock solution, briefly sonicate the mixture to ensure complete dissolution. Stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the common solvents compatible with this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The choice of solvent will depend on the specific requirements of your experiment. It is crucial to use anhydrous solvents to prevent hydrolysis.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Although specific degradation pathways for this compound have not been extensively published, based on its chemical structure and similarities to other 5-lipoxygenase inhibitors like Zileuton, it is likely susceptible to hydrolysis and oxidation. The hydroxyurea moiety can be a site for hydrolytic cleavage, and the overall molecule may be prone to oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound stock or working solutions. | Prepare fresh stock and working solutions of this compound for each experiment. Ensure proper storage of the solid compound and solutions. |
| Loss of this compound activity over time in an experiment | Instability of this compound in the experimental buffer or medium. | Assess the stability of this compound in your specific experimental buffer at the working temperature and pH. Consider adding antioxidants if oxidative degradation is suspected, but validate their compatibility first. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain this compound's solubility but does not interfere with your experimental system. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
For immediate use, proceed with the experiment.
-
For storage, aliquot the stock solution into single-use amber vials, purge with an inert gas (e.g., argon or nitrogen) if possible, and store at -80°C.
-
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound in experiments.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Technical Support Center: Addressing Fenleuton Variability in Experimental Results
Welcome to the technical support center for Fenleuton. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results with this compound, a potent 5-lipoxygenase (5-LOX) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate potential sources of variability in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing inconsistent inhibition of 5-LOX activity in my cellular assays?
A1: Variability in cellular assays can arise from several factors related to both the compound and the experimental conditions.
-
Compound Stability and Handling: this compound, like many small molecules, can degrade under improper storage conditions. Ensure the compound is stored as recommended and that stock solutions are prepared fresh or stored appropriately to prevent degradation.
-
Cell Health and Density: The physiological state of your cells is critical. Ensure cells are healthy, within a consistent passage number, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered enzyme activity.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to significant differences in results. Standardize all assay parameters and include appropriate controls in every experiment.
-
Compound Solubility: Poor solubility of this compound in your assay medium can lead to inaccurate concentrations. Ensure complete dissolution of the compound and consider the use of a suitable vehicle, such as DMSO, at a final concentration that does not affect cell viability.
Troubleshooting Flowchart for Inconsistent Cellular Assay Results
Caption: Troubleshooting workflow for inconsistent cellular assay results.
Q2: My in vitro enzyme inhibition assay shows variable IC50 values for this compound. What could be the cause?
A2: Variability in IC50 values from in vitro enzyme inhibition assays often points to issues with the assay setup or the reagents.
-
Enzyme Activity: Ensure the 5-LOX enzyme is active and used at a consistent concentration. Enzyme activity can decline with improper storage or repeated freeze-thaw cycles.
-
Substrate Concentration: The concentration of the substrate (e.g., arachidonic acid) can influence the apparent IC50 value. Use a substrate concentration at or near the Michaelis constant (Km) for competitive inhibitors.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be precisely controlled.
-
Buffer Composition: pH, ionic strength, and the presence of co-factors in the assay buffer can impact enzyme activity and inhibitor binding.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Enzyme Inactivity/Variability | Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to verify enzyme activity. |
| Substrate Concentration Issues | Determine the Km of your enzyme under your specific assay conditions and use a consistent substrate concentration relative to the Km. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for precise timing of reagent additions. |
| Inappropriate Buffer Conditions | Optimize and standardize the assay buffer composition, including pH and any necessary co-factors. |
| Poor Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and be non-inhibitory to the enzyme. |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.
-
Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. While specific stability data for this compound in DMSO is not extensively published, a study on other small molecules in DMSO/water (90/10) showed that 85% of compounds were stable for 2 years at 4°C[1]. It is best practice to prepare fresh solutions regularly.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the appropriate assay buffer immediately before use.
This compound Stock Solution Stability (General Guidance)
| Storage Condition | Recommended Duration | Considerations |
| -20°C in DMSO | Up to 1 month | Minimize freeze-thaw cycles by aliquoting. Protect from light. |
| -80°C in DMSO | Up to 6 months | Preferred for longer-term storage. Protect from light. |
| Working Dilutions (Aqueous Buffer) | Prepare Fresh for Each Use | Potential for hydrolysis and lower stability in aqueous solutions. |
Q4: Are there known drug-drug interactions with this compound that could affect my in vivo experiments?
A4: While specific drug-drug interaction studies for this compound are limited, we can infer potential interactions based on its chemical class. This compound contains a hydroxyurea moiety. Zileuton, another 5-LOX inhibitor with a similar functional group, is known to be metabolized by cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, 2C9, and 3A4[2].
-
CYP450 Inhibition: If this compound inhibits these CYP isoforms, it could increase the plasma concentrations of co-administered drugs that are substrates for these enzymes.
-
CYP450 Induction: Conversely, co-administration with drugs that induce these CYP isoforms could potentially decrease the plasma concentration and efficacy of this compound.
When designing in vivo studies, it is important to consider the potential for metabolic drug interactions with other administered compounds.
Potential for CYP450-Mediated Drug Interactions with this compound
Caption: Potential metabolic pathways and drug interactions for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on 5-LOX.
Materials:
-
Purified human recombinant 5-LOX
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Prepare a working solution of 5-LOX in assay buffer.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
x µL of assay buffer
-
10 µL of this compound dilution (or DMSO for control)
-
10 µL of 5-LOX working solution
-
-
Mix gently and pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 10 µL of arachidonic acid working solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 234 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
5-LOX Inhibition Assay Workflow
Caption: Workflow for the in vitro 5-LOX inhibition assay.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound (Adapted from Zileuton Method)
This protocol provides a starting point for developing a validated HPLC method for the quantification of this compound in solution. Optimization and validation will be required.
Instrumentation and Conditions (Based on a Zileuton method[3]):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely around 230-280 nm). For Zileuton, 229 nm is used[3].
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute samples with the mobile phase to fall within the calibration range.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Method Validation Parameters to Consider:
-
Linearity: Assess the linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Specificity: Ensure that excipients or other components in the sample do not interfere with the this compound peak.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
This technical support center provides a foundation for addressing variability in experiments involving this compound. By carefully considering the factors outlined in the FAQs and following standardized protocols, researchers can enhance the reproducibility and reliability of their findings. For further assistance, please consult the relevant scientific literature and consider collaborating with analytical chemistry experts.
References
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase (5-LOX) Inhibitors: Fenleuton in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fenleuton and other prominent 5-lipoxygenase (5-LOX) inhibitors, including Zileuton, Atreleuton, and Setileuton. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By catalyzing the conversion of arachidonic acid to leukotriene A4 (LTA4), 5-LOX initiates a cascade that produces leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of various inflammatory diseases, most notably asthma, where they contribute to bronchoconstriction, mucus secretion, and airway inflammation.[2] Inhibition of 5-LOX, therefore, represents a key therapeutic strategy for managing these conditions.[3]
This guide focuses on a comparative analysis of this compound against other notable 5-LOX inhibitors. While Zileuton is the most well-established drug in this class, others like Atreleuton and Setileuton have been developed with the aim of improving upon existing therapies.
The 5-Lipoxygenase Signaling Pathway
The 5-LOX pathway is a critical component of the inflammatory response. The following diagram illustrates the key steps in this pathway and the points of intervention for 5-LOX inhibitors.
Comparative Performance: In Vitro and Ex Vivo Potency
The inhibitory potency of 5-LOX inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected 5-LOX inhibitors across various assays. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Assay Type | Species | IC50 (µM) | Reference(s) |
| This compound | Ionophore-stimulated LTB4 synthesis (ex vivo whole blood) | Equine | Not explicitly stated as IC50, but significant inhibition at 5 mg/kg oral dose | [4] |
| Zileuton | 5-HETE synthesis (rat basophilic leukemia cell supernatant) | Rat | 0.5 | [1] |
| LTB4 biosynthesis (human PMNL) | Human | 0.4 | [1] | |
| LTB4 biosynthesis (human whole blood) | Human | 0.9 | [1] | |
| Atreleuton (VIA-2291) | Data not available in a directly comparable format | |||
| Setileuton (MK-0633) | LTB4 production (human whole blood) | Human | 0.052 |
Clinical Efficacy in Asthma
Clinical trials have evaluated the efficacy of several 5-LOX inhibitors in the management of asthma. A summary of key findings is presented below. Currently, comprehensive human clinical trial data for this compound in asthma is not widely available in the public domain.
| Inhibitor | Study Population | Key Efficacy Endpoints | Reference(s) |
| Zileuton | Mild to moderate asthma | - Significant improvement in FEV1 (15.7% improvement in the 600 mg group vs. 7.7% in placebo).- Reduced need for corticosteroid treatment (6.1% in 600 mg group vs. 15.6% in placebo).- Significant improvement in quality-of-life assessments. | [3][5][6][7] |
| Atreleuton (VIA-2291) | Recent acute coronary syndrome (data extrapolated for inflammatory conditions) | - Dose-dependent reduction in whole blood stimulated LTB4. | |
| Setileuton (MK-0633) | Chronic asthma | - Did not demonstrate a benefit-risk ratio to support clinical utility in asthma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of 5-LOX inhibitors.
Fluorometric 5-Lipoxygenase Inhibitor Screening Assay (Enzyme-based)
This in vitro assay provides a rapid and sensitive method for screening potential 5-LOX inhibitors.
Protocol Details: [5][8][9][10]
-
Reagent Preparation : Prepare all reagents (5-LOX enzyme, LOX probe, LOX substrate, assay buffer, and test compounds, including a known inhibitor like Zileuton as a positive control) as per the manufacturer's instructions. Keep enzyme and substrate on ice.
-
Compound Plating : Add 2 µL of the test compounds, positive control, and solvent (vehicle control) to the wells of a 96-well white plate.
-
Enzyme Addition : Prepare a reaction mix containing the 5-LOX enzyme and LOX probe in an assay buffer. Add 40 µL of this mix to each well.
-
Pre-incubation : Incubate the plate at room temperature for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation : Add 20 µL of the LOX substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement : Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. Record readings at 30-second intervals for 10-20 minutes.
-
Data Analysis : Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each test compound relative to the vehicle control.
LTB4 Production in Calcium Ionophore-Stimulated Human Whole Blood (Cell-based)
This ex vivo assay measures the ability of a compound to inhibit 5-LOX activity in a more physiologically relevant cellular environment.
Protocol Details: [11][12][13][14][15]
-
Blood Collection : Obtain fresh human venous blood collected in tubes containing heparin.
-
Pre-incubation with Inhibitor : Aliquot the whole blood and pre-incubate with various concentrations of the test compounds or vehicle (DMSO) at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stimulation : Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of approximately 10-20 µM.
-
Incubation : Incubate the samples at 37°C for a specified duration (e.g., 30 minutes) to allow for LTB4 production.
-
Reaction Termination and Plasma Separation : Stop the reaction by placing the tubes on ice. Centrifuge the samples to separate the plasma.
-
LTB4 Extraction : Extract LTB4 from the plasma using a suitable method, such as solid-phase extraction, to remove interfering substances.
-
Quantification : Measure the concentration of LTB4 in the extracted samples using a sensitive and specific method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : Determine the concentration of the inhibitor that causes 50% inhibition of LTB4 production (IC50) by plotting a dose-response curve.
Conclusion
The inhibition of 5-lipoxygenase remains a viable and important strategy for the treatment of inflammatory diseases, particularly asthma. Zileuton is the benchmark compound in this class, with proven clinical efficacy. Newer agents such as Atreleuton and Setileuton have been developed, though their clinical utility in asthma has not surpassed that of Zileuton. This compound has demonstrated 5-LOX inhibitory activity, primarily in preclinical, veterinary models. Further investigation in human-derived systems and clinical trials is necessary to fully elucidate its comparative efficacy and potential as a therapeutic agent for human diseases. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working in this field.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene B4 biosynthesis in polymorphonuclear leukocytes from blood of umbilical cord, infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
Validating Fenleuton's Specificity for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fenleuton, a potent 5-lipoxygenase (5-LOX) inhibitor, with other relevant inhibitors. The following sections detail its specificity for 5-LOX, supported by available experimental data, and outline common methodologies for assessing inhibitor performance.
Introduction to 5-Lipoxygenase and its Inhibitors
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Consequently, inhibitors of 5-LOX are valuable tools for research and have therapeutic potential for a variety of inflammatory diseases, including asthma.[1] this compound is one such inhibitor, and understanding its specificity is crucial for its application in research and drug development. This guide compares this compound primarily with Zileuton, a well-characterized and clinically approved 5-LOX inhibitor, and Nordihydroguaiaretic acid (NDGA), a non-selective lipoxygenase inhibitor.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the available IC50 values for this compound and other key inhibitors against 5-LOX. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme and substrate concentrations, and the use of cell-free versus cell-based assays.
| Inhibitor | Target | IC50 (µM) | Assay System |
| This compound | 5-LOX | 0.3 | Rat basophil leukemia cell line lysate |
| Zileuton | 5-LOX | 0.3 | Rat polymorphonuclear leukocytes (PMNL) |
| 5-LOX | 0.5 | Rat basophilic leukemia cell 20,000 x g supernatant | |
| 5-LOX | 0.4 | Human PMNL | |
| 5-LOX | 0.9 | Human whole blood | |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | ~1-3 | Various cell-based and enzyme assays |
Specificity Profile of 5-LOX Inhibitors
An ideal inhibitor should exhibit high selectivity for its target enzyme over other related enzymes. For 5-LOX inhibitors, it is critical to assess their activity against other lipoxygenase isoforms (e.g., 12-LOX and 15-LOX) and cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are also involved in the metabolism of arachidonic acid.
While comprehensive, direct comparative data for this compound's selectivity is limited in the public domain, information on Zileuton provides a benchmark for a selective 5-LOX inhibitor. Studies have shown that Zileuton, at concentrations up to 100 µM, exhibits little to no inhibition of platelet 12-lipoxygenase, soybean and rabbit reticulocyte 15-lipoxygenase, and sheep seminal vesicle cyclooxygenase, indicating a high degree of selectivity for 5-LOX.[2] NDGA, in contrast, is a non-selective inhibitor of all lipoxygenase isoforms.[3]
To definitively validate the specificity of this compound, it is recommended to perform head-to-head comparative assays against other lipoxygenase and cyclooxygenase isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the specificity of 5-LOX inhibitors.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay directly measures the enzymatic activity of purified or recombinant 5-LOX.
Protocol:
-
Enzyme Preparation: Purified human recombinant 5-LOX is pre-incubated on ice.
-
Inhibitor Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of inhibitor concentrations.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor at various concentrations.
-
5-LOX enzyme solution.
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular 5-Lipoxygenase Inhibition Assay
This assay measures the inhibition of 5-LOX activity within a cellular context, which can provide insights into cell permeability and metabolism of the inhibitor.
Protocol:
-
Cell Culture: A suitable cell line expressing 5-LOX, such as rat basophilic leukemia (RBL-1) cells or human polymorphonuclear leukocytes (PMNLs), is cultured under standard conditions.
-
Cell Stimulation: Cells are harvested and resuspended in a suitable buffer. They are then pre-incubated with the test inhibitor at various concentrations.
-
Induction of 5-LOX Activity: 5-LOX activity is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Measurement of Leukotriene Production: The reaction is stopped after a defined incubation period. The amount of leukotriene B4 (LTB4), a downstream product of 5-LOX, in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of LTB4 production inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the cell-free assay.
Specificity Assays (12-LOX, 15-LOX, COX-1, COX-2)
To assess the specificity of this compound, similar inhibition assays should be performed using purified 12-LOX, 15-LOX, COX-1, and COX-2 enzymes. The experimental setup is analogous to the cell-free 5-LOX assay, with the respective enzyme and its specific substrate being used. The product formation is measured using appropriate detection methods (e.g., spectrophotometry or specific immunoassays).
Visualizing the 5-Lipoxygenase Pathway and Inhibition
The following diagrams illustrate the 5-lipoxygenase signaling pathway, a general workflow for inhibitor screening, and the logical relationship for validating inhibitor specificity.
Caption: The 5-lipoxygenase pathway leading to inflammatory mediators.
Caption: A generalized workflow for determining inhibitor potency.
References
- 1. abcam.cn [abcam.cn]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Effect of Lipoxygenase Pathway Inhibitors Nordihydroguaiaretic Acid and Its Derivative Tetra-O-methyl Nordihydroguaiaretic Acid against Brucella abortus 544 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fenleuton Enantiomers and their 5-Lipoxygenase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of fenleuton's enantiomers, focusing on their roles as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases. This compound, a non-redox inhibitor of 5-LO, represents a promising therapeutic agent. Understanding the differential activity of its stereoisomers is crucial for the development of more potent and selective drugs.
Comparison of 5-Lipoxygenase Inhibition by this compound Enantiomers
In the absence of specific IC50 values for the individual enantiomers of this compound from published literature, we present a generalized table that would be used to compare such data once it becomes available.
Table 1: Comparative 5-Lipoxygenase Inhibitory Activity of this compound Enantiomers (Hypothetical Data)
| Compound | 5-Lipoxygenase (5-LO) IC50 (µM) |
| (R)-Fenleuton | [Data not available] |
| (S)-Fenleuton | [Data not available] |
| Racemic this compound | [Data not available] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the 5-lipoxygenase enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The 5-Lipoxygenase Signaling Pathway and Inhibition
The 5-lipoxygenase pathway is a critical component of the inflammatory response. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is converted by 5-lipoxygenase into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] 5-HPETE is then further metabolized to leukotriene A4 (LTA4), a pivotal intermediate that can be converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These leukotrienes then bind to their respective receptors, mediating a range of pro-inflammatory effects. This compound, as a 5-LO inhibitor, directly blocks the initial step in this cascade, thereby preventing the production of all downstream leukotrienes.
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against 5-lipoxygenase. Specific parameters may vary based on the enzyme source and assay format.
Objective: To determine the IC50 value of test compounds (R-fenleuton, S-fenleuton, and racemic this compound) for the inhibition of 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Zileuton)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Dilute the 5-lipoxygenase enzyme to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound dilutions or the positive control to the respective wells. A solvent control (containing only the vehicle, e.g., DMSO) should also be included.
-
Initiate the reaction by adding the 5-lipoxygenase enzyme solution to all wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Detection:
-
The activity of 5-lipoxygenase can be measured by detecting the formation of its products. A common method is to measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.[3][4]
-
Alternatively, a fluorometric assay can be used where a probe is oxidized by the hydroperoxide products, resulting in a fluorescent signal.[5]
-
The absorbance or fluorescence is measured at regular intervals for a specific duration.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance/fluorescence versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The development of selective 5-lipoxygenase inhibitors is a significant area of research for the treatment of inflammatory diseases. While this compound has been identified as a promising candidate, a detailed understanding of the differential biological activities of its R- and S-enantiomers is essential for advancing its clinical potential. The generation and publication of quantitative data comparing the inhibitory potency of these enantiomers will be a critical next step in the rational design of more effective and safer anti-inflammatory therapies.
References
Fenleuton and Cyclooxygenase: An Analysis of Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comparative analysis of Fenleuton, a potent 5-lipoxygenase (5-LOX) inhibitor, and its potential for cross-reactivity with cyclooxygenase (COX) enzymes. Due to a lack of publicly available data directly assessing the IC50 values of this compound against COX-1 and COX-2, this guide will leverage data from the well-characterized 5-LOX inhibitor, Zileuton, as a surrogate for comparison against common non-steroidal anti-inflammatory drugs (NSAIDs).
This compound's primary mechanism of action is the inhibition of 5-LOX, a key enzyme in the biosynthetic pathway of leukotrienes, which are potent mediators of inflammation. However, the potential for interaction with the parallel COX pathway, responsible for prostaglandin synthesis, is a critical consideration in its pharmacological profiling.
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of Zileuton against 5-LOX and various NSAIDs against COX-1 and COX-2, highlighting the selectivity profiles of these compounds.
| Compound | Target Enzyme(s) | IC50 (µM) | Selectivity (COX-2 vs. COX-1) |
| Zileuton | 5-LOX | 0.3 - 0.5 | Not Applicable |
| PGE2 Production | 5.79 - 21.1 | Not Applicable | |
| Celecoxib | COX-2 | 0.04 | 27.5 |
| COX-1 | 1.1 | ||
| Ibuprofen | COX-1 | 2.5 | 0.31 |
| COX-2 | 8.2 | ||
| Naproxen | COX-1 | 0.6 | 0.5 |
| COX-2 | 1.2 | ||
| Diclofenac | COX-1 | 0.1 | 10 |
| COX-2 | 0.01 |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway Context
The metabolism of arachidonic acid is a critical inflammatory cascade. As illustrated below, 5-LOX and COX enzymes represent two major branches of this pathway, leading to the production of leukotrienes and prostaglandins, respectively. Selective inhibition of 5-LOX by agents like this compound is intended to reduce the production of pro-inflammatory leukotrienes without significantly impacting the production of prostaglandins, which have diverse physiological roles.
Experimental Protocols
The determination of enzyme inhibition and selectivity is crucial for drug development. Below are generalized protocols for assessing 5-LOX and COX inhibition.
5-Lipoxygenase Inhibition Assay
A common method for determining 5-LOX inhibitory activity involves using rat basophilic leukemia (RBL-1) cells or isolated human polymorphonuclear leukocytes (PMNLs).
-
Cell Culture and Homogenization: RBL-1 cells are cultured and harvested. The cell pellet is resuspended in a suitable buffer and homogenized.
-
Enzyme Preparation: The homogenate is centrifuged, and the supernatant containing the 5-LOX enzyme is collected.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.
-
Quantification of Products: The reaction is stopped after a set time, and the amount of 5-hydroxyeicosatetraenoic acid (5-HETE), a stable product of the 5-LOX pathway, is quantified using methods like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of 5-HETE production is determined as the IC50 value.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood Assay)
The human whole blood assay is a widely accepted method for evaluating the potency and selectivity of COX inhibitors in a physiologically relevant environment.
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a specified time.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which triggers platelet activation and subsequent thromboxane B2 (TXB2) production (a stable metabolite of the COX-1 product TXA2).
-
COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
-
Quantification of Products: The serum (for TXB2) and plasma (for PGE2) are separated by centrifugation, and the concentrations of the respective prostanoids are measured by specific ELISAs.
-
IC50 Determination: The IC50 values for COX-1 and COX-2 are calculated as the concentrations of the inhibitor that cause a 50% reduction in TXB2 and PGE2 production, respectively.
The workflow for determining inhibitor selectivity is depicted in the diagram below.
Fenleuton's Selectivity Profile Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of Fenleuton, a 5-lipoxygenase (5-LO) inhibitor. Due to the limited publicly available data for this compound across different species, this document leverages data from the well-characterized 5-LO inhibitor, Zileuton, as a comparator to illustrate a typical selectivity profile for this class of compounds.
Data Presentation
The inhibitory activity of this compound and Zileuton against 5-lipoxygenase (5-LO) and other related enzymes is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | Species | Test System | IC50 (µM) |
| This compound | 5-Lipoxygenase | Rat | Basophilic Leukemia Cell Lysate | 0.3 |
| Zileuton | 5-Lipoxygenase | Human | Polymorphonuclear Leukocytes (PMNL) | 0.4[1] |
| 5-Lipoxygenase | Human | Whole Blood | 0.9[1] | |
| 5-Lipoxygenase | Rat | Polymorphonuclear Leukocytes (PMNL) | 0.4[1] | |
| 5-Lipoxygenase | Rat | Basophilic Leukemia Cell Supernatant | 0.5[1] | |
| 5-Lipoxygenase | Dog | ex vivo blood LTB4 biosynthesis | ED50 < 5 mg/kg p.o. | |
| 12-Lipoxygenase | Platelet | - | > 100[1] | |
| 15-Lipoxygenase | Soybean | - | > 100[1] | |
| 15-Lipoxygenase | Rabbit | Reticulocyte | > 100[1] | |
| Cyclooxygenase (COX) | Sheep | Seminal Vesicle | > 100[1] |
Note: The available data for this compound is limited to a single study in a rat cell line. The comprehensive data for Zileuton demonstrates high potency and selectivity for 5-lipoxygenase across multiple species, with significantly lower activity against other related enzymes like 12-LOX, 15-LOX, and COX. This selective inhibition of 5-LO is a key characteristic of this class of anti-inflammatory compounds.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the site of action for 5-lipoxygenase inhibitors like this compound.
Caption: Arachidonic acid cascade and inhibition by this compound.
Experimental Protocols
The determination of the selectivity profile of a 5-lipoxygenase inhibitor involves a series of in vitro experiments using both isolated enzymes and cell-based assays.
Enzyme-Based 5-Lipoxygenase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified 5-lipoxygenase.
Objective: To determine the IC50 value of the test compound against purified 5-LO.
Materials:
-
Purified 5-lipoxygenase (human, rat, mouse, etc.)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (Zileuton)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Detection reagent (e.g., a fluorescent probe that reacts with the product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, purified 5-lipoxygenase enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product over time using a microplate reader (e.g., by measuring the increase in fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Leukotriene Biosynthesis Assay
This assay measures the ability of the compound to inhibit the production of leukotrienes in whole cells, which provides a more physiologically relevant assessment.
Objective: To determine the IC50 value of the test compound for the inhibition of leukotriene production in a cellular context.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells, human polymorphonuclear leukocytes)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test compound (this compound)
-
Reference inhibitor (Zileuton)
-
ELISA kit or LC-MS/MS for quantification of leukotrienes (e.g., LTB4)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and the synthesis of leukotrienes.
-
After a specific incubation time, collect the cell supernatant.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound.
-
Determine the IC50 value as described in the enzyme-based assay.
Selectivity Assays Against Other Enzymes
To establish the selectivity profile, similar enzyme-based assays are performed using other related enzymes, such as 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase (COX-1 and COX-2). A highly selective inhibitor will show potent inhibition of 5-LO with significantly weaker or no activity against these other enzymes.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the selectivity of an enzyme inhibitor.
Caption: Workflow for determining enzyme inhibitor selectivity.
References
Reproducibility of Fenleuton's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Fenleuton, a 5-lipoxygenase (5-LOX) inhibitor, with other alternatives. The information is supported by experimental data to aid in the evaluation of its reproducibility and therapeutic potential.
Executive Summary
This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. This mechanism is shared with Zileuton, another well-characterized 5-LOX inhibitor. The reproducibility of this compound's effects is benchmarked against Zileuton, as well as other established anti-inflammatory drug classes, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. While direct head-to-head clinical trial data for this compound against a wide array of alternatives is limited, preclinical and mechanistic data, alongside comparative data for Zileuton, provide a strong basis for assessing its potential efficacy.
Data Presentation: Quantitative Comparison of Anti-inflammatory Agents
The following table summarizes the quantitative data on the efficacy of this compound's drug class (5-LOX inhibitors) in comparison to other anti-inflammatory agents. Data for this compound is primarily from preclinical studies, while data for Zileuton, NSAIDs, and Corticosteroids is derived from a mix of preclinical and clinical trials.
| Drug Class | Representative Drug(s) | Target | Key Quantitative Efficacy Data | Source(s) |
| 5-Lipoxygenase Inhibitors | This compound, Zileuton | 5-Lipoxygenase (5-LOX) | Zileuton: IC50 for 5-LOX inhibition: 0.3 - 0.5 µM in rat PMNL and RBL-1 cells[1]. In asthmatic patients, Zileuton (600 mg, qid) improved FEV1 by 15.7% vs 7.7% for placebo (P=0.006)[2]. Reduced ex vivo LTB4 synthesis by 74% in whole blood[3]. Reduced post-antigen BALF eosinophil count by 68% in high LT producers[4]. | [1][2][3][4] |
| NSAIDs | Ibuprofen, Naproxen, Diclofenac | Cyclooxygenase (COX-1 & COX-2) | Ibuprofen/Flurbiprofen: Greater initial analgesia than methylprednisolone in a postoperative dental pain model[3]. Diclofenac: In osteoarthritis, topical diclofenac showed a 44% improvement in pain relief compared to 49% for oral diclofenac (P=0.23)[5]. | [3][5] |
| Corticosteroids | Prednisolone, Methylprednisolone, Budesonide | Glucocorticoid Receptor (GR) | Prednisolone: In rheumatoid arthritis, low-dose prednisolone showed a greater effect than NSAIDs on joint tenderness (SMD -0.63) and pain (SMD -1.25)[2]. Budesonide: Inhibited LTB4-induced microvascular permeability increase in a hamster cheek pouch model[6]. | [2][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Ex Vivo Leukotriene B4 (LTB4) Measurement in Whole Blood
This protocol is used to assess the inhibitory effect of a compound on 5-LOX activity in a physiologically relevant matrix.
Objective: To quantify the inhibition of LTB4 synthesis in whole blood following treatment.
Materials:
-
Heparinized whole blood from human volunteers or animal models.
-
Calcium ionophore A23187.
-
Test compound (e.g., this compound, Zileuton) or vehicle control.
-
Methanol for quenching the reaction.
-
Internal standard (e.g., LTB4-d4).
-
Solid-phase extraction (SPE) columns.
-
LC-MS/MS system for quantification.
Procedure:
-
Whole blood is collected in heparinized tubes.
-
Aliquots of blood are pre-incubated with the test compound or vehicle at 37°C for a specified time.
-
LTB4 synthesis is stimulated by adding calcium ionophore A23187 and incubating at 37°C.
-
The reaction is stopped by adding cold methanol.
-
Samples are centrifuged to pellet proteins, and the supernatant is collected.
-
The internal standard is added to the supernatant.
-
The samples are acidified, and LTB4 is extracted using SPE columns.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
LTB4 levels are quantified using a validated LC-MS/MS method[7][8].
In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
This assay directly measures the enzymatic activity of 5-LOX and the inhibitory potential of test compounds.
Objective: To determine the IC50 value of a compound for 5-LOX inhibition.
Materials:
-
Purified 5-lipoxygenase enzyme (e.g., from rat basophilic leukemia cells or recombinant human 5-LOX).
-
Arachidonic acid (substrate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP).
-
Spectrophotometer or HPLC system for detection.
Procedure:
-
The 5-LOX enzyme is pre-incubated with the test compound or vehicle in the assay buffer.
-
The reaction is initiated by adding arachidonic acid.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The formation of 5-LOX products (e.g., 5-HETE or LTB4) is measured. This can be done by monitoring the change in absorbance at 234 nm (for conjugated diene formation) or by quantifying specific products using HPLC[9][10][11].
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve[12].
Carrageenan-Induced Paw Edema in Rodents
A classic in vivo model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Rodents (e.g., rats or mice).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound administered orally or intraperitoneally.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume or thickness of the right hind paw is measured.
-
The test compound or vehicle is administered to the animals.
-
After a specific pre-treatment time, a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation[13][14][15][16][17].
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Arachidonic Acid Cascade and Points of Intervention.
Caption: Ex Vivo LTB4 Measurement Workflow.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Conclusion
This compound, as a 5-lipoxygenase inhibitor, presents a targeted approach to anti-inflammatory therapy by specifically blocking the production of leukotrienes. The reproducibility of its anti-inflammatory effects can be inferred from the consistent findings with the structurally and mechanistically similar compound, Zileuton. The provided experimental protocols offer a framework for researchers to independently verify and compare the efficacy of this compound against other anti-inflammatory agents. The signaling pathway and workflow diagrams serve as visual aids to understand the mechanism of action and experimental design. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profile of this compound in various inflammatory conditions.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4-induced permeability increase in postcapillary venules and its inhibition by three different antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-induced edema: Significance and symbolism [wisdomlib.org]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
